

# N-Nitrosobutylamine: An In-depth Technical Guide on IARC Classification and Carcinogenicity

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | N-Nitrosobutylamine |           |
| Cat. No.:            | B15468366           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

N-Nitrosobutylamine, specifically N-Nitrosodi-n-butylamine (NDBA), is a potent carcinogen with significant implications for toxicology and drug development. Classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, it is considered "possibly carcinogenic to humans."[1][2] This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals.[3][4] This technical guide provides a comprehensive overview of the IARC classification, detailed quantitative data from carcinogenicity studies, experimental protocols for key assays, and the underlying mechanisms of action, including metabolic activation and DNA interactions. The information is presented to support research and development activities requiring a thorough understanding of this compound's carcinogenic risk.

# IARC Classification and Regulatory Status

N-Nitrosodi-n-butylamine is classified by the IARC as a Group 2B agent, meaning it is "possibly carcinogenic to humans."[1][2] This evaluation is based on extensive evidence of carcinogenicity in a variety of animal species.[3][4] The U.S. Environmental Protection Agency (EPA) has classified N-Nitroso-di-n-butylamine as a Group B2, probable human carcinogen, based on sufficient evidence from animal studies.



## **Carcinogenicity in Animal Models**

N-Nitrosodi-n-butylamine has been demonstrated to be carcinogenic in numerous animal species, including rats, mice, hamsters, and guinea pigs.[3][4][5] The primary target organs for NDBA-induced tumors are the urinary bladder, esophagus, and liver.[3][4]

### **Quantitative Carcinogenicity Data**

The following tables summarize the quantitative data from key carcinogenicity studies of N-Nitrosodi-n-butylamine and its principal urinary metabolite, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), which is a potent bladder carcinogen.[3][6]

Table 1: Carcinogenicity of N-Nitroso-di-n-butylamine (NDBA) in Drinking Water

| Species/S<br>train | Sex   | Concentr<br>ation in<br>Drinking<br>Water<br>(mg/L) | Duration<br>of<br>Treatmen<br>t                                     | Tumor<br>Site                               | Tumor<br>Incidence<br>(%) | Referenc<br>e                     |
|--------------------|-------|-----------------------------------------------------|---------------------------------------------------------------------|---------------------------------------------|---------------------------|-----------------------------------|
| C57BI/6<br>Mice    | M&F   | 60                                                  | Until<br>moribund                                                   | Bladder<br>(Squamous<br>-cell<br>carcinoma) | 21.3<br>(19/89)           | Bertram<br>and Craig<br>(1970)[7] |
| C57BI/6<br>Mice    | M & F | 240                                                 | Until moribund (some treated for a shorter period due to hematuria) | Bladder<br>(Squamous<br>-cell<br>carcinoma) | 48.9<br>(44/90)           | Bertram<br>and Craig<br>(1970)[7] |

Table 2: Dose-Response of Bladder Carcinogenesis by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in Rats



| Species/S<br>train | Sex  | Concentr<br>ation in<br>Drinking<br>Water<br>(ppm) | Duration<br>of<br>Treatmen<br>t (weeks) | Tumor<br>Type        | Tumor<br>Incidence<br>(%) | Referenc<br>e           |
|--------------------|------|----------------------------------------------------|-----------------------------------------|----------------------|---------------------------|-------------------------|
| F344 Rats          | Male | 50                                                 | 91                                      | Bladder<br>Cancer    | 100                       | Ito et al.<br>(1984)[6] |
| F344 Rats          | Male | 10                                                 | 112                                     | Bladder<br>Cancer    | 76.7                      | Ito et al.<br>(1984)[6] |
| F344 Rats          | Male | 5                                                  | 112                                     | Bladder<br>Cancer    | 20.0                      | Ito et al.<br>(1984)[6] |
| F344 Rats          | Male | 1                                                  | 112                                     | Bladder<br>Papilloma | 6.9                       | Ito et al.<br>(1984)[6] |

### **Experimental Protocols**

Detailed methodologies are critical for the interpretation and replication of carcinogenicity studies. Below are representative experimental protocols for inducing bladder cancer in rats using N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN).

### **Induction of Bladder Cancer in F344 Rats with BBN**

- Animal Model: Male Fischer 344 (F344) rats, 6 weeks of age.
- Housing and Diet: Animals are housed in polycarbonate cages under controlled conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity). They are provided with a standard basal diet and tap water ad libitum.
- Carcinogen Preparation and Administration:
  - N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is dissolved in drinking water at the desired concentrations (e.g., 1, 5, 10, 50 ppm).[6]
  - Fresh solutions are prepared weekly.



- The BBN-containing drinking water is provided to the animals in light-protected bottles.
- · Treatment Schedule:
  - Animals are administered BBN in their drinking water for a predetermined period, for example, up to 112 weeks for dose-response studies.
  - A control group receives drinking water without BBN.
- Endpoint Analysis:
  - Animals are monitored daily for clinical signs of toxicity.
  - At the termination of the study, all animals are euthanized.
  - A complete necropsy is performed, with special attention to the urinary bladder.
  - The bladder is inflated with 10% neutral buffered formalin, and the number and size of tumors are recorded.
  - The bladder and other major organs are processed for histopathological examination.
     Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
  - Tumors are classified according to established histopathological criteria (e.g., papilloma, transitional cell carcinoma).

# Mechanism of Carcinogenicity: Signaling Pathways and Metabolic Activation

The carcinogenicity of N-nitrosamines, including NDBA, is dependent on their metabolic activation to reactive electrophilic intermediates that can form DNA adducts.

### Metabolic Activation of N-Nitroso-di-n-butylamine

The primary pathway for the metabolic activation of NDBA involves hydroxylation of the carbon atom alpha to the N-nitroso group, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6.[1][7][8] This initial hydroxylation is followed by a series of



### Foundational & Exploratory

Check Availability & Pricing

spontaneous decompositions that ultimately generate a reactive butyl-diazonium ion. This ion is a powerful alkylating agent that can covalently bind to DNA, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. Another significant metabolic pathway for NDBA is  $\omega$ -hydroxylation, which produces the potent bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN).[9][10]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of Nnitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA adduct formation from tobacco-specific N-nitrosamines PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. N-Nitrosodibutylamine | C8H18N2O | CID 13542 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Intestinal first-pass metabolism of nitrosamines. 4. Metabolism of N-nitrosodibutylamine in vascularly autoperfused jejunal and ileal loops of rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Nitrosobutylamine: An In-depth Technical Guide on IARC Classification and Carcinogenicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15468366#n-nitrosobutylamine-iarc-classification-and-carcinogenicity]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com